3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one
Brand Name: Vulcanchem
CAS No.: 331821-24-0
VCID: VC7788718
InChI: InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
SMILES: CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br
Molecular Formula: C18H15BrO3
Molecular Weight: 359.219

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one

CAS No.: 331821-24-0

Cat. No.: VC7788718

Molecular Formula: C18H15BrO3

Molecular Weight: 359.219

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one - 331821-24-0

Specification

CAS No. 331821-24-0
Molecular Formula C18H15BrO3
Molecular Weight 359.219
IUPAC Name 3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one
Standard InChI InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Standard InChI Key HQXGATHQZYDMKR-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a benzopyran-2-one (chromen-2-one) system fused with a phenyl ring. Key substituents include:

  • 4-Bromophenyl group at position 3: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions .

  • Ethoxy group at position 6: Enhances lipophilicity and metabolic stability compared to hydroxylated analogs.

  • Methyl group at position 4: Modulates electronic effects and contributes to conformational stability .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₈H₁₅BrO₃
Molecular Weight383.22 g/mol
LogP (Partition Coefficient)~3.2 (estimated)
Topological Polar Surface Area46.5 Ų

The bromine atom contributes significantly to molecular weight (20.9% of total mass), while the ethoxy group increases hydrophobicity, as evidenced by the LogP value .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a multi-step protocol derived from coumarin chemistry:

  • Core Formation: Condensation of resorcinol derivatives with β-keto esters under Pechmann conditions forms the chromen-2-one backbone .

  • Bromophenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the 4-bromophenyl group at position 3 .

  • Ethoxy Substitution: Nucleophilic aromatic substitution replaces a hydroxyl group at position 6 with ethoxy using ethyl bromide or ethylchloroacetate.

A representative microwave-assisted synthesis yields 44–89% efficiency, comparable to methods used for analog 3-(4-bromophenyl)-7-ethoxy-4-phenylchromen-2-one .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with CHCl₃:MeOH (10:0.25) eluent .

  • Spectroscopic Validation:

    • ¹H NMR: δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), δ 2.38 (s, 3H, CH₃), δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃) .

    • MS (ESI): m/z 383.0 [M+H]⁺ .

Biological Activity and Mechanism

Serotonin Receptor Modulation

Structural analogs demonstrate subnanomolar binding affinity (Ki) for 5-HT₁A and 5-HT₂A receptors :

ReceptorKi Range (nM)Analog Structure
5-HT₁A0.1–107-Hydroxycoumarin-piperazine
5-HT₂A1–506-Ethoxy-4-methyl derivatives

The 4-bromophenyl group enhances receptor-ligand π-π stacking, while the ethoxy group improves blood-brain barrier permeability .

Comparative Analysis with Structural Analogs

CompoundPosition 3Position 6Position 4Bioactivity Highlight
3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one4-BromophenylEthoxyMethylDual 5-HT₁A/2A modulation
3-(4-Bromophenyl)-7-ethoxy-4-phenylchromen-2-one4-BromophenylEthoxyPhenylEnhanced 5-HT₂A selectivity
6-Chloro-7-ethoxy-4-methylchromen-2-oneEthoxyMethylAntifungal activity

The methyl group at position 4 reduces steric hindrance compared to phenyl analogs, favoring receptor accessibility .

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric Disorders: 5-HT₁A partial agonism for anxiety/depression .

  • Oncology: Combination therapies with DNA-damaging agents.

Material Science Applications

  • Fluorescent Probes: Chromenone core exhibits λₑₘ=450 nm under UV .

  • Metal-Organic Frameworks: Bromine sites facilitate coordination chemistry.

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